Cochlioquinone A Cochlioquinone A
Brand Name: Vulcanchem
CAS No.: 32450-25-2
VCID: VC0018001
InChI: InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
SMILES: CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol

Cochlioquinone A

CAS No.: 32450-25-2

VCID: VC0018001

Molecular Formula: C30H44O8

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Cochlioquinone A - 32450-25-2

Description

Cochlioquinone A is a bioactive compound that can be isolated from organisms such as Drechslera sacchari and Bipolaris sp . It is also found in Stachybotrys bisbyi and Lycium barbarum . Cochlioquinone A has demonstrated activity as an antagonist of the human chemokine receptor CCR5, which is relevant in HIV-1 research . Additionally, it exhibits anti-angiogenic properties and inhibitory effects against diacylglycerol acyltransferase and NADH-ubiquinone reductase .

Cochlioquinone A functions as an inhibitor of diacylglycerol kinase (DGK) with a Ki value of 3.1 μM . It has been shown to reduce the concentration of phosphatidic acid in T cell lymphoma . Furthermore, Cochlioquinone A competes with macrophage inflammatory protein-1α for binding to human CCR5 chemokine receptors, displaying an IC50 value of 11 μM . Chemically, Cochlioquinone A is identified as a member of the oxane family . A similar compound is epi-Cochlioquinone A .

In terms of safety, Cochlioquinone A is associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

CAS No. 32450-25-2
Product Name Cochlioquinone A
Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
IUPAC Name [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate
Standard InChI InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Standard InChIKey UWSYUCZPPVXEKW-MHUJPXPPSA-N
SMILES CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Canonical SMILES CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Appearance Yellow Lyophilisate
Synonyms (3R,4aR,6aR,12S,12aS,12bR)-9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl-6a,12b-dimethyl-pyrano[3,2-a]xanthene-8,11-dione
Reference Cochlioquinones and epi-cochlioquinones: antagonists of the human chemokine receptor CCR5 from Bipolaris brizae and Stachybotrys chartarum. Yoganathan K., et al. , J. Antibiot. 2004, 57, 59. Cochlioquinone A1, a new anti-angiogenic agent from Bipolaris zeicola. Jung H.J. et al. , Bioorg. Med. Chem. 2003, 11, 4743. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1. Lee H.B. et al. , J. Antibiot. 2003, 56, 967. Phytotoxic compounds cochlioquinones are inhibitors of mitochondrial NADH-ubiquinone reductase. Lim C.-H. et al. , J. Pesticide Sci. 1996, 21, 213.
PubChem Compound 161747
Last Modified Sep 17 2023

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